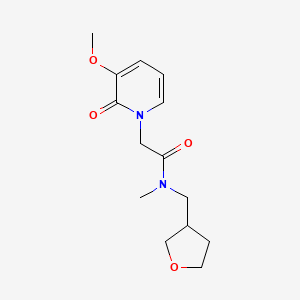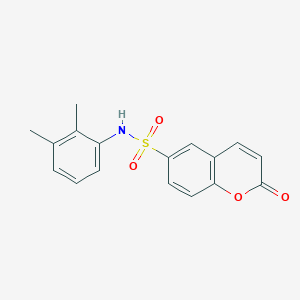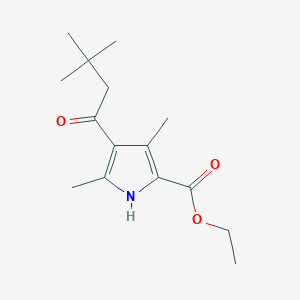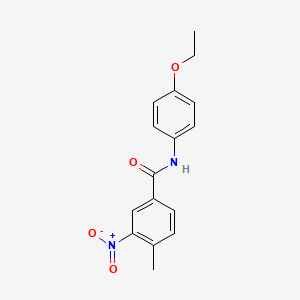
2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-(tetrahydrofuran-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex acetamides and their derivatives involves multiple steps, including acetylation, esterification, and cyclization reactions. For instance, compounds with similar structures have been synthesized through reactions involving acetic anhydride for acetylation, followed by esterification and ester interchange steps in methanol, catalyzed by potassium hydroxide, yielding high-purity final products (Zhong-cheng & Wan-yin, 2002). These processes underscore the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography has been pivotal in determining their molecular conformations, revealing extended structures stabilized by intramolecular hydrogen bonding in some cases. For example, crystal structure analysis of related compounds has elucidated the presence of planar hydrophilic and hydrophobic areas, crucial for understanding their interaction with biological targets (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with primary and heterocyclic amines, leading to the formation of Schiff bases, and cyclization reactions that yield biologically active pyrrolidin-2-ones. These reactions are influenced by the presence of functional groups, such as methoxy and acetamido groups, which can undergo various transformations, including oxidative cyclization and methoxycarbonylation (Galeazzi et al., 1996).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the crystal structure can reveal how molecules interact in the solid state, forming dimers or more complex assemblies through hydrogen bonding and weak interactions, which in turn affects their melting points and solubility (Mao et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and susceptibility to specific types of chemical reactions, are crucial for the compound's applications. For example, the presence of methoxy and acetamide groups can significantly influence the compound's reactivity, enabling specific transformations that are essential for synthesizing targeted derivatives (Farouk et al., 2021).
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research on related compounds has explored their synthesis and reactivity. For instance, studies on the synthesis of pyrimidinones and pyrimidines from different starting materials reveal the versatility of similar chemical structures in organic synthesis. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential biological activity or material properties (Roberts, Landor, & Bolessa, 1994).
Medicinal Chemistry Applications
Several studies focus on the biological activities of compounds bearing a resemblance in functional groups or molecular scaffolding. For example, research on 2-acetamido derivatives highlights their potential as functionalized amino acid anticonvulsants, suggesting that compounds with similar acetamide functionalities could be explored for neurological or therapeutic applications (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Material Science and Catalysis
Compounds with similar structures have been investigated for their roles in catalysis and material synthesis. For instance, palladium-catalyzed reactions involving acetamide derivatives demonstrate the potential of these compounds in facilitating complex chemical transformations, which are crucial in the synthesis of pharmaceuticals and fine chemicals (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
properties
IUPAC Name |
2-(3-methoxy-2-oxopyridin-1-yl)-N-methyl-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-15(8-11-5-7-20-10-11)13(17)9-16-6-3-4-12(19-2)14(16)18/h3-4,6,11H,5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWABQIDILOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)C(=O)CN2C=CC=C(C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-(tetrahydrofuran-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)


![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)
